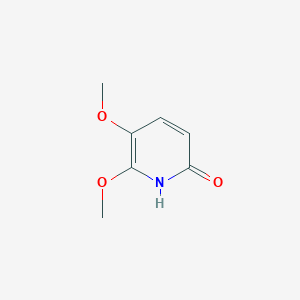

5,6-Dimethoxypyridin-2-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

5,6-dimethoxy-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3/c1-10-5-3-4-6(9)8-7(5)11-2/h3-4H,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTNOHOBCYBMASQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(NC(=O)C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Iii. Spectroscopic and Structural Elucidation of 5,6 Dimethoxypyridin 2 Ol and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules. For a comprehensive understanding of 5,6-Dimethoxypyridin-2-ol, a suite of advanced NMR techniques is utilized.

While one-dimensional (1D) NMR provides initial insights, multi-dimensional (2D) NMR experiments are indispensable for the definitive assignment of complex structures like this compound. Techniques such as Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY) provide through-bond and through-space correlations, respectively.

HSQC (or HMQC): This experiment correlates proton signals directly to the carbons to which they are attached (¹J C-H coupling). This is crucial for assigning the protonated carbons in the pyridin-2-ol ring and the methoxy (B1213986) groups. columbia.eduyoutube.com

HMBC: This technique reveals longer-range couplings between protons and carbons (typically ²J C-H and ³J C-H), which is instrumental in piecing together the molecular skeleton. For instance, correlations from the methoxy protons to the C5 and C6 carbons of the pyridine (B92270) ring would confirm their positions. columbia.eduyoutube.com

NOESY: This experiment identifies protons that are close to each other in space, providing critical information about the molecule's three-dimensional structure and stereochemistry. libretexts.org

The following table illustrates the expected 2D NMR correlations for this compound.

| Proton (¹H) Signal | Correlated Carbon (¹³C) in HSQC | Key Correlated Carbons (¹³C) in HMBC | Key Correlated Protons (¹H) in NOESY |

| H3 | C3 | C2, C4, C5 | H4 |

| H4 | C4 | C2, C3, C5, C6 | H3, 5-OCH₃ |

| 5-OCH₃ | C of 5-OCH₃ | C5 | H4 |

| 6-OCH₃ | C of 6-OCH₃ | C6 | H of NH (if present) |

Note: This is a representative table based on the expected structure of this compound. Actual chemical shifts would be determined from experimental spectra.

The solid-state properties of a compound are critical, particularly in materials science and pharmaceuticals. Solid-State NMR (ssNMR) provides detailed information about the structure, dynamics, and intermolecular interactions in the solid phase, which can be used to study polymorphism. conicet.gov.ar Polymorphism, the ability of a substance to exist in more than one crystal form, can significantly impact a compound's physical properties. mdpi.com

For this compound, ssNMR techniques such as Cross-Polarization Magic-Angle Spinning (CP/MAS) can reveal the presence of different polymorphs by detecting variations in the chemical shifts and line widths of carbon and nitrogen signals. These differences arise from distinct molecular packing and intermolecular interactions, such as hydrogen bonding, in the crystal lattice. nih.gov

Quantitative NMR (qNMR) has emerged as a powerful primary method for determining the purity of chemical compounds with high precision and accuracy, traceable to the International System of Units (SI). researchgate.netnih.gov The technique relies on the direct relationship between the integrated signal area and the number of nuclei contributing to that signal. acs.org

For the purity assessment of this compound, a known amount of an internal standard is added to a precisely weighed sample. The purity is then calculated using the following equation:

Purity (% w/w) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

Where:

I = Integral value

N = Number of protons for the integrated signal

MW = Molecular weight

m = mass

P = Purity of the standard

Furthermore, qNMR is an invaluable tool for real-time reaction monitoring. By acquiring spectra at regular intervals, the consumption of reactants and the formation of products and intermediates can be quantified, providing detailed kinetic data for the synthesis of this compound and its derivatives. beilstein-journals.orgmagritek.com

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a fundamental technique for the precise mass determination of molecules, which allows for the unambiguous confirmation of elemental composition.

In addition to providing the exact mass, HRMS coupled with tandem mass spectrometry (MS/MS) allows for the detailed analysis of fragmentation patterns. technologynetworks.com The fragmentation of the molecular ion of this compound would provide valuable structural information. For instance, the loss of methyl groups from the methoxy substituents or the cleavage of the pyridine ring would result in characteristic fragment ions. By analyzing these fragments, the connectivity of the molecule can be confirmed.

A plausible fragmentation pathway for protonated this compound ([M+H]⁺) is outlined in the table below.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (Da) | Proposed Fragment Structure |

| [M+H]⁺ | [M+H - CH₃]⁺ | 15 | Loss of a methyl radical from a methoxy group |

| [M+H]⁺ | [M+H - CH₂O]⁺ | 30 | Loss of formaldehyde (B43269) from a methoxy group |

| [M+H]⁺ | [M+H - CO]⁺ | 28 | Loss of carbon monoxide from the pyridin-2-ol ring |

Note: The m/z values are nominal and would be determined with high precision in an HRMS experiment.

Isotopic labeling, where one or more atoms in a molecule are replaced by their isotopes (e.g., ¹³C for ¹²C, ¹⁵N for ¹⁴N, or ²H for ¹H), is a powerful technique for elucidating reaction mechanisms. nih.govnih.gov When isotopically labeled this compound is subjected to a chemical reaction, the position of the label in the products can be traced using NMR and mass spectrometry. This provides direct evidence for bond-forming and bond-breaking steps, offering profound insights into the reaction mechanism. For example, labeling one of the methoxy groups with ¹³C could help to track its fate during a demethylation reaction.

LC-MS/MS for Impurity Profiling and Metabolite Identification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is an indispensable analytical technique that combines the high separation power of liquid chromatography with the sensitive and specific detection capabilities of mass spectrometry. resolvemass.cachimia.chijprajournal.com This combination is highly effective for detecting, identifying, and quantifying trace-level impurities and metabolites of this compound in complex matrices. resolvemass.canih.gov

Impurity Profiling: During the synthesis of this compound, various impurities can arise from starting materials, intermediates, by-products, or degradation products. LC-MS/MS can effectively separate these impurities from the main compound. Following separation, mass spectrometry provides the molecular weight of the impurities from the precursor ion scan. Subsequently, tandem MS (MS/MS) is used to fragment the impurity ions, generating a characteristic fragmentation pattern that helps in structural elucidation. chimia.chalmacgroup.com Common potential impurities for this compound could include starting materials that were not fully reacted, regioisomers, or products of partial demethylation.

Metabolite Identification: In drug discovery and development, understanding the metabolic fate of a compound is critical. ijpras.comthermofisher.com LC-MS/MS is a primary tool for identifying metabolites in in vitro and in vivo studies. nih.govsciex.com For this compound, metabolic transformations would likely involve Phase I reactions such as O-demethylation of one or both methoxy groups, hydroxylation on the pyridine ring, or N-oxidation. Phase II reactions could involve conjugation of the hydroxyl group or newly formed hydroxyl groups with glucuronic acid or sulfate. High-resolution mass spectrometry (HRMS) within the LC-MS/MS workflow allows for the determination of the elemental composition of these metabolites, significantly increasing the confidence in their identification. nih.govijpras.com

Below is a table of potential impurities and metabolites of this compound and their expected protonated molecular ion masses.

| Compound Name | Structure | Predicted [M+H]⁺ (m/z) | Type |

| This compound | 156.0655 | Parent | |

| 5-Hydroxy-6-methoxypyridin-2-ol | 142.0504 | Impurity / Metabolite | |

| 6-Hydroxy-5-methoxypyridin-2-ol | 142.0504 | Impurity / Metabolite | |

| This compound N-oxide | 172.0604 | Metabolite | |

| This compound Glucuronide | 332.0976 | Metabolite |

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides detailed information about the functional groups and molecular structure of a compound. frontiersin.org These methods are complementary and rely on the interaction of light with molecular vibrations. illinois.edu While IR spectroscopy measures the absorption of light due to changes in the dipole moment, Raman spectroscopy measures the inelastic scattering of light due to changes in polarizability. illinois.edulibretexts.org

The vibrational spectrum of this compound is characterized by the vibrations of its constituent functional groups: the hydroxyl group, two methoxy groups, and the pyridine ring. The specific frequencies of these vibrations can be assigned based on established correlations for pyridine derivatives and substituted aromatic systems. up.ac.zaacs.orgcdnsciencepub.com

Key functional groups and their expected vibrational frequencies are summarized in the table below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |

| O-H (hydroxyl) | Stretching | 3400-3200 (broad) | 3400-3200 (weak) |

| C-H (aromatic) | Stretching | 3100-3000 | 3100-3000 |

| C-H (methyl) | Asymmetric/Symmetric Stretching | 2960-2850 | 2960-2850 |

| C=C, C=N (ring) | Ring Stretching | 1610-1450 | 1610-1450 (strong) |

| C-H (methyl) | Bending | 1470-1430 | 1470-1430 |

| O-H (hydroxyl) | In-plane Bending | 1410-1260 | Weak |

| C-O (aryl ether) | Asymmetric Stretching | 1275-1200 | Strong |

| C-O (aryl ether) | Symmetric Stretching | 1075-1020 | Moderate |

| C-H (aromatic) | Out-of-plane Bending | 900-675 | Weak |

Note: The tautomeric pyridone form, 5,6-dimethoxy-1H-pyridin-2-one, would exhibit a characteristic C=O stretching vibration around 1650-1690 cm⁻¹.

The free rotation around the C-O bonds of the methoxy substituents allows for different spatial orientations, or conformations, of this compound. These different conformers can, in principle, be distinguished using vibrational spectroscopy. americanpharmaceuticalreview.com

Changes in conformation can lead to subtle shifts in the vibrational frequencies of the methoxy groups and adjacent parts of the molecule due to varying steric interactions and intramolecular forces, such as hydrogen bonding between the hydroxyl proton and a nearby methoxy oxygen. For example, the O-H stretching frequency can be sensitive to the formation of an intramolecular hydrogen bond, which would typically cause the band to shift to a lower wavenumber and broaden. Similarly, the C-O stretching modes of the methoxy groups may exhibit frequency shifts depending on their orientation relative to the pyridine ring and the hydroxyl group. Comparing experimental IR and Raman spectra with theoretical spectra calculated for different stable conformers (using methods like Density Functional Theory, DFT) is a powerful approach to assign spectral features to specific conformations. researchgate.netresearchgate.net

Vibrational spectroscopy is a powerful tool for real-time, in-situ monitoring of chemical reactions, providing insights into reaction kinetics, mechanisms, and the formation of transient intermediates without the need for sampling. nih.govmt.comnih.gov Techniques such as Attenuated Total Reflection Fourier Transform Infrared (ATR-FTIR) or Raman spectroscopy can be used to follow the synthesis or subsequent derivatization of this compound. frontiersin.orgyoutube.com

For instance, during a reaction to synthesize this compound, one could monitor the disappearance of characteristic vibrational bands of the reactants and the simultaneous appearance of bands corresponding to the product. For example, the formation of the hydroxyl group could be tracked by the appearance of its characteristic O-H stretching band. The concentration of reactants and products can be quantified over time by measuring the intensity of these specific bands, allowing for the determination of reaction rates and endpoints. nih.gov This real-time data is invaluable for process optimization and control in both laboratory and industrial settings. mt.com

X-ray Crystallography and Diffraction Studies

To perform single-crystal X-ray diffraction, a high-quality single crystal of this compound or one of its derivatives must first be grown. purdue.edu This crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is collected and analyzed. rsc.org The analysis of this pattern allows for the construction of an electron density map, from which the positions of the atoms can be determined. escholarship.org

For this compound, a single-crystal structure would unequivocally confirm its molecular connectivity and provide precise measurements of all bond lengths and angles. researchgate.netnih.gov It would also reveal the preferred conformation of the methoxy groups in the crystal lattice and detail the intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, that dictate the crystal packing. mdpi.comeurjchem.comresearchgate.net

If the compound crystallizes in a chiral, non-centrosymmetric space group, anomalous dispersion techniques can be used to determine the absolute configuration of any stereocenters, although none are present in the parent molecule itself. purdue.eduacs.org This technique is crucial for chiral derivatives.

The table below presents a hypothetical set of crystallographic data for this compound, as would be reported from a single-crystal X-ray diffraction experiment.

| Parameter | Example Value |

| Chemical Formula | C₇H₉NO₃ |

| Formula Weight | 155.15 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.53 |

| b (Å) | 10.21 |

| c (Å) | 9.45 |

| β (°) | 98.5 |

| Volume (ų) | 812.6 |

| Z (molecules/unit cell) | 4 |

| Density (calculated) (g/cm³) | 1.268 |

Powder X-ray Diffraction for Solid-State Characterization

Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique fundamental to the characterization of crystalline solids. It is predicated on the principle that X-rays are diffracted by the ordered atomic planes within a crystal lattice. mdpi.commarshall.edu According to Bragg's Law (nλ = 2d sinθ), constructive interference of the X-rays occurs only at specific angles (θ), which are dependent on the wavelength of the radiation (λ) and the distance between the crystal lattice planes (d-spacing). nih.gov The resulting diffraction pattern of intensity versus diffraction angle (2θ) serves as a unique fingerprint for a specific crystalline solid. marshall.edu

For this compound, PXRD is an indispensable tool for solid-state characterization. Different crystalline forms of the same compound, known as polymorphs, can exhibit distinct physical properties, including stability, solubility, and melting point. uny.ac.id Each polymorph will produce a unique PXRD pattern due to differences in its crystal lattice. uny.ac.id Therefore, PXRD is the primary method for identifying and distinguishing between potential polymorphs of this compound. mdpi.comuny.ac.id

Furthermore, this technique is crucial for assessing the phase purity of a bulk sample, ensuring it consists of a single crystalline form and is not a mixture of polymorphs or contaminated with amorphous material. nih.gov It is also employed to monitor solid-state transformations, such as those induced by changes in temperature, pressure, or humidity, which might cause a conversion from one polymorphic form to another. uny.ac.id

Below is a representative data table illustrating a hypothetical PXRD pattern for a crystalline form of this compound. The table lists the primary diffraction peaks by their 2θ angle and relative intensity, which collectively define its crystalline identity.

| Position [°2θ] | d-spacing [Å] | Relative Intensity [%] |

|---|---|---|

| 8.5 | 10.40 | 100 |

| 12.8 | 6.91 | 45 |

| 17.1 | 5.18 | 80 |

| 21.4 | 4.15 | 65 |

| 25.8 | 3.45 | 90 |

| 28.2 | 3.16 | 50 |

Co-crystal and Salt Form Analysis

The modification of a compound's solid-state form through the creation of salts or co-crystals is a key strategy in pharmaceutical and materials science to enhance physicochemical properties such as solubility, dissolution rate, and stability. tricliniclabs.comnih.govijper.orgijpcbs.com While this compound possesses both a weakly acidic hydroxyl group and a weakly basic pyridine nitrogen, its potential for salt formation depends on the pKa difference with a given counter-ion. ijper.org Co-crystals, which are multi-component crystals formed between neutral molecules held together by non-covalent interactions (like hydrogen bonds), offer a versatile alternative for property modification, especially when salt formation is not viable. ijpcbs.commdpi.com

The process of discovering new salt or co-crystal forms involves screening this compound against a library of pharmaceutically acceptable co-formers or counter-ions. formulationbio.com Various methods, including solvent evaporation, slurry conversion, and mechanochemistry (grinding), are employed to facilitate their formation. ijpcbs.comnih.govfabad.org.tr

PXRD is the definitive technique for identifying the formation of a new co-crystal or salt. fabad.org.tr When a new multi-component crystalline phase is formed, it will exhibit a diffraction pattern that is distinctly different from the patterns of the individual starting components. fabad.org.trnih.gov Comparing the PXRD pattern of the product to those of the starting materials provides clear evidence of co-crystal or salt formation. fabad.org.tr Techniques such as Differential Scanning Calorimetry (DSC) are often used in conjunction with PXRD to detect changes in melting point, further confirming the creation of a new solid phase. fabad.org.tr

The following table illustrates a hypothetical outcome of a co-crystal screen for this compound with various co-formers, as would be determined by PXRD analysis.

| Co-former | Method | Result (based on PXRD) |

|---|---|---|

| Gallic Acid | Slurry Conversion | New Crystalline Phase Detected |

| Citric Acid | Solvent Evaporation | Physical Mixture of Starting Materials |

| Nicotinamide | Neat Grinding | New Crystalline Phase Detected |

| Benzoic Acid | Slurry Conversion | Physical Mixture of Starting Materials |

| Saccharin | Solvent Evaporation | Amorphous Product |

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism - ECD)

Chiroptical spectroscopy encompasses a group of techniques that probe the interaction of polarized light with chiral molecules. acs.orgcas.czmdpi.com Electronic Circular Dichroism (ECD) is a prominent chiroptical method that measures the differential absorption of left and right circularly polarized light by a chiral substance. acs.orgnih.gov An ECD spectrum is a plot of this difference in absorption (Δε = εL - εR) against wavelength. Only chiral, non-racemic molecules can produce an ECD signal. nih.gov

While this compound is itself an achiral molecule, chiral derivatives can be readily synthesized, for instance, by introducing a stereocenter in a substituent attached to the pyridinol core. For such chiral derivatives, ECD spectroscopy becomes an exceptionally powerful tool for stereochemical analysis in solution. acs.orgrsc.org

Determination of Enantiomeric Excess and Absolute Configuration of Chiral Derivatives

A primary application of ECD spectroscopy is the determination of the absolute configuration of chiral molecules. nih.govamericanlaboratory.comschrodinger.comnih.gov This is most reliably achieved by comparing the experimentally measured ECD spectrum with a spectrum predicted from first-principles quantum chemical calculations, typically using time-dependent density functional theory (TDDFT). nih.govnih.gov The process involves calculating the theoretical ECD spectra for both possible enantiomers (e.g., R and S) of a derivative of this compound. A direct comparison of the signs and shapes of the Cotton effects in the experimental and theoretical spectra allows for an unambiguous assignment of the absolute configuration of the synthesized compound. americanlaboratory.comschrodinger.com

Enantiomers produce ECD spectra that are perfect mirror images of one another. acs.org The magnitude of the ECD signal is directly proportional to the concentration and the enantiomeric excess (e.e.) of the sample. This relationship allows for the quantification of the enantiomeric purity of a chiral derivative.

The table below presents hypothetical ECD data for the two enantiomers of a chiral derivative of this compound, demonstrating the mirror-image relationship of their spectra.

| Wavelength (nm) | Δε for (R)-enantiomer | Δε for (S)-enantiomer |

|---|---|---|

| 220 | +15.2 | -15.2 |

| 255 | -8.6 | +8.6 |

| 290 | +4.1 | -4.1 |

| 330 | 0.0 | 0.0 |

Conformational Studies in Solution

The ECD spectrum of a flexible chiral molecule is exceedingly sensitive to its conformational arrangement in solution. researchgate.netnih.govnih.govfigshare.com Molecules in solution are not static but exist as a dynamic equilibrium of multiple, rapidly interconverting conformers. The experimentally observed ECD spectrum is the Boltzmann-weighted average of the individual spectra of all significantly populated conformers. nih.gov This property makes ECD an invaluable technique for investigating the conformational preferences of chiral derivatives of this compound in solution. nih.govnih.gov

A typical conformational study involves a synergistic approach combining computational modeling and experimental measurement. First, a computational conformational search is performed to identify all stable, low-energy conformers of the molecule. nih.gov Next, the ECD spectrum for each of these individual conformers is calculated. By calculating the relative energies of these conformers, their equilibrium populations at a given temperature can be estimated using the Boltzmann distribution. A final, weighted-average theoretical spectrum is then generated and compared to the experimental ECD spectrum. researchgate.netmdpi.com A strong agreement between the experimental and the Boltzmann-averaged theoretical spectrum validates the predicted conformational ensemble, providing deep insight into the molecule's dominant shapes and structural dynamics in solution. nih.gov

The following table shows hypothetical data from a conformational analysis of a chiral derivative, listing the calculated relative energies and resulting Boltzmann populations for its most stable conformers.

| Conformer | Relative Energy (kcal/mol) | Boltzmann Population (%) |

|---|---|---|

| 1 | 0.00 | 65.1 |

| 2 | 0.85 | 14.8 |

| 3 | 1.20 | 7.5 |

| 4 | 1.55 | 4.2 |

| Other | >2.00 | 8.4 |

Iv. Advanced Theoretical and Computational Studies on 5,6 Dimethoxypyridin 2 Ol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic behavior of molecules. By solving approximations of the Schrödinger equation, these methods can predict a wide range of molecular properties from first principles.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. It is particularly effective for studying the electronic structure and predicting the reactivity of organic molecules such as substituted pyridinols. electrochemsci.orgnih.govnih.gov DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can be employed to fully optimize the molecular geometry of 5,6-Dimethoxypyridin-2-ol and its tautomeric pyridinone form. researchgate.net

From these optimized geometries, a variety of electronic properties and global reactivity descriptors can be calculated. These descriptors help in understanding the molecule's stability and propensity to engage in chemical reactions. For instance, the electronic effect of substituents, such as the electron-donating methoxy (B1213986) groups on the pyridine (B92270) ring, can be quantitatively assessed. electrochemsci.orgnih.gov

Table 1: Illustrative DFT-Calculated Electronic Properties and Reactivity Descriptors Note: The following data are representative values for substituted pyridinol systems, calculated to illustrate the outputs of DFT analysis.

| Property | Symbol | Illustrative Value | Significance |

| Total Energy | E | -688.5 Hartrees | Thermodynamic stability of the molecule. |

| Dipole Moment | µ | 3.5 Debye | Indicates molecular polarity and influences intermolecular interactions. |

| Ionization Potential | IP | 7.8 eV | Energy required to remove an electron; relates to electron-donating ability. |

| Electron Affinity | EA | 1.2 eV | Energy released upon gaining an electron; relates to electron-accepting ability. |

| Global Hardness | η | 3.3 eV | Measures resistance to change in electron distribution. |

| Electronegativity | χ | 4.5 eV | Measures the power of a species to attract electrons. |

| Electrophilicity Index | ω | 3.06 eV | Quantifies the electrophilic character of the molecule. |

These theoretical calculations provide a quantitative framework for predicting how this compound will behave in various chemical environments. electrochemsci.org

Ab initio—Latin for "from the beginning"—methods are a class of quantum chemical calculations that rely solely on physical constants without using empirical parameters. wikipedia.org While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster theory (e.g., CCSD(T)) provide highly accurate energetic information. wayne.eduosti.gov

These high-accuracy calculations are crucial for resolving subtle energy differences, such as those governing tautomeric equilibria. For the related 2-pyridone/2-hydroxypyridine system, ab initio studies have been instrumental in determining the relative stabilities of the tautomers in the gas phase. wayne.eduaip.org Calculations combining geometry optimization, polarization functions, electron correlation, and zero-point vibrational energy corrections have shown that 2-pyridone is slightly more stable than 2-hydroxypyridine by approximately 0.3 kcal/mol in the gas phase. wayne.edu Similar high-level calculations for this compound would be expected to provide definitive data on its tautomeric preference, accounting for the electronic influence of the methoxy substituents.

Table 2: Comparison of Ab Initio Methods for Tautomerization Energy Note: Data based on the parent 2-Hydroxypyridine ⇌ 2-Pyridone system to illustrate the accuracy of different methods.

| Method | Basis Set | Calculated Tautomerization Energy (kcal/mol) | Key Feature |

| Hartree-Fock (SCF) | aug-cc-pVDZ | -3.5 | Mean-field approximation; neglects electron correlation. |

| MP2 | aug-cc-pVDZ | +0.8 | Includes electron correlation effects. |

| CCSD(T) | aug-cc-pVTZ | +0.3 | "Gold standard" for high accuracy; includes higher-order correlation. researchgate.net |

| Experimental (Gas Phase) | - | +0.3 ± 0.3 | Excellent agreement with high-level theory. wayne.edu |

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule. The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are particularly important for understanding chemical reactivity. youtube.com

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical stability; a larger gap implies higher stability and lower chemical reactivity. nih.govacs.org

For this compound, the electron-donating methoxy groups and the hydroxyl group are expected to raise the energy of the HOMO, making the molecule a better electron donor compared to unsubstituted 2-hydroxypyridine. The distribution of these orbitals is also key; the HOMO is typically localized over the π-system of the ring and electron-rich substituents, while the LUMO is distributed over the π-antibonding system. Analysis of these orbitals helps predict the sites for electrophilic and nucleophilic attack.

Table 3: Representative Frontier Orbital Energies for Substituted Pyridines

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (ΔE) (eV) |

| Pyridine | -6.89 | -0.45 | 6.44 |

| 2-Hydroxypyridine | -6.21 | -0.87 | 5.34 |

| 4-Methoxypicolinic Acid | -6.05 | -1.55 | 4.50 |

Data synthesized from studies on related compounds to illustrate electronic trends. researchgate.net

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations model the physical movement of atoms and molecules over time, providing a dynamic picture of molecular behavior that complements the static view from quantum chemical calculations.

Pyridin-2-ol derivatives exist in a tautomeric equilibrium between the 'enol' form (hydroxypyridine) and the 'keto' form (pyridinone). aip.orgresearchgate.net MD simulations are an excellent tool for exploring the conformational landscape and the energetic barriers associated with this tautomerization. By simulating the molecule's motion, researchers can identify stable conformations and the transition states that connect them.

For the parent 2-hydroxypyridine system, the tautomerism is a well-studied phenomenon. wayne.eduacs.org In the gas phase, the hydroxy form is slightly favored or of comparable energy to the pyridone form. MD simulations can model the intramolecular proton transfer event that constitutes the tautomerization, revealing the mechanism and associated energy profile. aip.org The presence of two methoxy groups in this compound would influence this equilibrium through steric and electronic effects, which can be precisely modeled using MD simulations with a high-quality force field derived from quantum mechanical calculations. rsc.org

The properties and reactivity of a molecule can be significantly altered by its surrounding environment. MD simulations are particularly powerful for studying solvent effects because they can explicitly model the interactions between the solute (this compound) and a large number of solvent molecules. acs.orgrsc.org

The tautomeric equilibrium of pyridinols is known to be highly sensitive to the solvent. acs.orgacs.org While the enol and keto forms have similar stability in the gas phase, the pyridone (keto) form becomes overwhelmingly dominant in polar and protic solvents like water. acs.org MD simulations reveal the reason for this shift: the more polar pyridone tautomer is better stabilized by the solvent molecules through stronger intermolecular interactions, such as hydrogen bonds. rsc.orgnih.gov Simulations of this compound in a water box would show the formation of a stable hydration shell, with water molecules forming hydrogen bonds with the carbonyl group and N-H moiety of the pyridinone tautomer, thereby stabilizing it relative to the hydroxypyridine form. acs.orgnih.gov

Table 4: Tautomeric Equilibrium Constant (KT = [Pyridone]/[Hydroxypyridine]) in Different Solvents for 2-Hydroxypyridine

| Solvent | Dielectric Constant (ε) | KT | Dominant Tautomer |

| Gas Phase | 1 | ~0.7 - 1.0 | Comparable Mixture |

| Cyclohexane | 2.0 | ~1 | Comparable Mixture |

| Acetonitrile | 37.5 | ~10-20 | Pyridone |

| Water | 78.4 | >1000 | Pyridone |

This well-established experimental and computational data for the parent system illustrates the dramatic effect of the solvent, which would be qualitatively similar for this compound.

Ligand-Receptor Interaction Modeling

Ligand-receptor interaction modeling is a computational technique used to predict and analyze how a small molecule (ligand), such as this compound, might bind to a biological target (receptor), typically a protein or nucleic acid. This modeling is fundamental to understanding the molecular basis of a compound's biological activity. The process involves using the three-dimensional structures of both the ligand and the receptor to simulate their interaction, identifying key binding features like hydrogen bonds, hydrophobic interactions, and electrostatic forces.

For a compound like this compound, this would involve identifying a relevant biological target and then using software to predict the most stable binding pose and calculate the binding affinity. Such studies provide insights that can guide the modification of the ligand to improve its binding and, consequently, its efficacy and selectivity.

QSAR and QSPR Modeling (Quantitative Structure-Activity/Property Relationships)

QSAR and QSPR are computational modeling methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR).

Development of Predictive Models for Biological Activities

To develop a QSAR model for a series of analogs related to this compound, researchers would first need a dataset of compounds with experimentally measured biological activities against a specific target. nih.gov Molecular descriptors, which are numerical representations of the chemical structure, would be calculated for each compound. Statistical methods are then used to build a regression model that correlates these descriptors with the observed activity. nih.gov A robust QSAR model can predict the activity of new, untested compounds, thereby prioritizing synthesis and testing efforts. nih.gov

Design of Novel Analogues with Desired Properties

Once a predictive QSAR model is established, it can be used to design new analogues of this compound with potentially enhanced activity or improved properties. By analyzing the model, chemists can identify which structural features are most influential. For instance, a model might indicate that increasing hydrophobicity in a certain region of the molecule leads to higher activity. This information guides the rational design of new compounds that are predicted to be more potent or have better drug-like characteristics.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. nih.govdergipark.org.tr These features typically include hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. dergipark.org.tr A pharmacophore model can be generated based on the structure of a known active ligand or the receptor's binding site. mdpi.com

This model then serves as a 3D query for virtual screening of large chemical databases to identify novel compounds that match the pharmacophore and are therefore likely to be active. mdpi.com This process can efficiently filter millions of compounds to a manageable number for further investigation through more computationally intensive methods like molecular docking or for experimental testing. nih.gov

Docking and Molecular Recognition Studies

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com It is widely used to predict the binding mode and affinity of a small molecule ligand within the active site of a target protein. nih.gov

Investigation of Binding Modes with Biological Targets

To investigate the binding mode of this compound, a researcher would need the 3D structure of a relevant biological target. Using docking software, the compound would be placed into the binding site of the protein in various possible conformations and orientations. A scoring function then estimates the binding affinity for each pose, and the top-ranked poses are analyzed to understand the specific interactions—such as hydrogen bonds with key amino acid residues or hydrophobic packing—that stabilize the ligand-receptor complex. mdpi.comnih.gov This detailed molecular recognition information is invaluable for structure-based drug design and for explaining the observed biological activity of a compound.

Ligand-Protein Interaction Profiling

Ligand-protein interaction profiling through molecular docking is a cornerstone of computational drug discovery, offering predictions on how a small molecule like this compound might bind to a protein target at an atomic level. nih.govdovepress.com This process involves placing the ligand into the binding site of a protein and evaluating the interaction energy, which helps in understanding the binding mode and affinity. mdpi.com

For this compound, the key structural features—the pyridin-2-ol core, the two methoxy groups, and the nitrogen heteroatom—dictate its interaction profile. The pyridinol ring can engage in various non-covalent interactions crucial for molecular recognition. nih.gov Molecular docking simulations for substituted pyridine derivatives against various targets, such as kinases and demethylases, have revealed common interaction patterns that are likely applicable to this compound. nih.govnih.gov

Key predicted interactions for this compound within a hypothetical enzyme active site would likely include:

Hydrogen Bonding: The hydroxyl group at the C2 position and the nitrogen atom in the pyridine ring are prime candidates for forming hydrogen bonds with amino acid residues like aspartate, glutamate, serine, and threonine. The oxygen atoms of the methoxy groups can also act as hydrogen bond acceptors.

Hydrophobic Interactions: The pyridine ring itself can form hydrophobic and π-π stacking interactions with aromatic residues such as phenylalanine, tyrosine, and tryptophan.

Electrostatic Interactions: The electron-deficient nature of the pyridine ring and the partial charges on the oxygen and nitrogen atoms contribute to electrostatic or van der Waals interactions with the protein surface. nih.gov

These interactions are fundamental to the stability of the ligand-protein complex. A summary of these potential interactions is presented in the table below.

| Interaction Type | Functional Group on this compound | Potential Interacting Amino Acid Residues |

| Hydrogen Bond (Donor) | 2-hydroxyl group | Asp, Glu, Ser, Thr, Main-chain C=O |

| Hydrogen Bond (Acceptor) | Ring Nitrogen, 2-hydroxyl O, 5/6-methoxy O | Lys, Arg, His, Ser, Thr, Gln, Asn |

| π-π Stacking | Pyridine Ring | Phe, Tyr, Trp, His |

| Hydrophobic | Pyridine Ring, Methoxy methyl groups | Ala, Val, Leu, Ile, Met, Pro |

| van der Waals | Entire Molecule | Various non-polar and polar residues |

This interactive table summarizes the potential non-covalent interactions between this compound and protein targets, as predicted by molecular modeling principles.

Rational Drug Design Principles

Rational drug design leverages the understanding of a compound's structure and its interaction with a biological target to design more potent and selective drugs. The pyridine scaffold is a "privileged" structure in medicinal chemistry, frequently incorporated into FDA-approved drugs due to its favorable properties. researchgate.netnih.govrsc.org The design principles for modifying this compound would focus on optimizing its pharmacodynamic and pharmacokinetic profile by making targeted chemical modifications.

The core structure of this compound offers several avenues for modification:

The Pyridin-2-ol Core: This central scaffold is critical for establishing primary binding interactions. Modifications here are generally conservative to maintain the core binding mode.

The C5 and C6 Methoxy Groups: These groups influence solubility, metabolic stability, and binding affinity. Their modification can fine-tune the compound's properties. For example, replacing a methoxy group with a different alkyl or aryl ether could explore new hydrophobic pockets in the binding site.

The C3 and C4 Positions: These positions are unsubstituted and represent key points for introducing new functional groups to enhance potency, selectivity, or alter physical properties like solubility.

The table below outlines rational design strategies that could be applied to the this compound scaffold.

| Design Strategy | Target Property | Example Modification | Rationale |

| Bioisosteric Replacement | Improve Potency / Reduce Metabolism | Replace a methoxy group with -CF3 or -OCF3 | Modifies electronic properties and blocks potential sites of metabolic oxidation. |

| Structure-Based Design | Enhance Binding Affinity | Add a small alkyl or halogen at the C3 position | To fill a small hydrophobic pocket identified through docking studies. nih.gov |

| Scaffold Hopping | Discover Novel Scaffolds | Replace the pyridine ring with a pyrimidine or pyrazine | To explore new interaction patterns while maintaining key pharmacophoric features. |

| Improve Pharmacokinetics | Enhance Solubility / Permeability | Introduce a basic amine group at the C4 position | The basic group can be protonated at physiological pH, improving aqueous solubility. nih.gov |

This interactive table illustrates how rational drug design principles can be applied to modify the this compound structure to optimize its drug-like properties.

Cheminformatics and Data Mining

Cheminformatics applies computational methods to analyze large chemical datasets, enabling the identification of trends and relationships between chemical structures and their biological activities. researchgate.net

Analysis of Large Datasets of Pyridine-Containing Compounds

Large chemical libraries, such as the Chinese National Compound Library, and databases like PubChem and ChEMBL, contain vast amounts of data on pyridine-containing compounds. researchgate.net A cheminformatics analysis of these datasets would involve several steps:

Data Curation: Collecting and standardizing data for thousands of pyridine derivatives, including their structures and associated bioactivity data (e.g., IC50 values).

Descriptor Calculation: Computing a wide range of molecular descriptors for each compound, such as molecular weight, logP, polar surface area, and various topological and electronic indices.

Quantitative Structure-Activity Relationship (QSAR): Building mathematical models that correlate the calculated descriptors with biological activity. nih.govnih.gov These models, often developed using machine learning algorithms like random forests or neural networks, can predict the activity of novel compounds. preprints.org For instance, a QSAR model built from a dataset of pyridine kinase inhibitors could predict the potential kinase inhibitory activity of this compound. nih.gov

Identification of Structural Motifs for Bioactivity

Data mining of large compound libraries allows for the identification of specific structural motifs that are frequently associated with a particular biological activity. The pyridine ring itself is a well-established motif for a wide range of therapeutic targets. researchgate.netresearchgate.net For this compound, a key motif is the 2-hydroxypyridine (or its tautomer, 2-pyridone), which is known to act as a versatile hydrogen bonding unit and a bioisostere for other functional groups.

By analyzing datasets of bioactive molecules, cheminformatics tools can pinpoint recurring substitution patterns on the pyridine ring that are critical for activity. For example, analysis might reveal that methoxy groups at the C5 and C6 positions are frequently found in compounds targeting a specific family of enzymes, suggesting that this substitution pattern is a positive contributor to bioactivity.

| Bioactive Motif | Associated Biological Target Class | Role of the Motif |

| 2-Aminopyridine | Kinases | Forms key hydrogen bonds in the hinge region. |

| Pyridine-N-oxide | Various | Increases polarity and hydrogen bonding capacity. |

| 4-Arylpyridine | GPCRs, Ion Channels | Engages in hydrophobic and aromatic interactions. |

| 2,6-Disubstituted Pyridine | Various Enzymes | Provides steric hindrance to control orientation and can improve selectivity. |

| Pyridin-2-ol / 2-Pyridone | Metalloproteases, Kinases | Acts as a metal chelator or hydrogen bond donor/acceptor. |

This interactive table presents common bioactive pyridine-based structural motifs and their typical roles in molecular recognition.

Retrosynthetic Analysis Software Applications

Retrosynthetic analysis is a method for planning a chemical synthesis by deconstructing a target molecule into simpler, commercially available starting materials. Modern computational chemistry has produced powerful retrosynthesis software that automates this process, significantly accelerating drug discovery and development. synthiaonline.com Platforms like SYNTHIA™, ASKCOS, and those integrated into CAS SciFinder leverage vast databases of chemical reactions and sophisticated algorithms to propose viable synthetic routes. nih.gov

For a target molecule like this compound, the software would perform the following steps:

Target Input: The structure of this compound is entered into the program.

Disconnection Analysis: The software applies a library of known chemical transformations (reaction rules) in reverse to break bonds and simplify the molecule. A plausible first disconnection might be a C-O bond of a methoxy group or a C-N bond within the ring.

Route Generation: The software recursively applies disconnections, generating a tree of possible synthetic pathways leading back to simple precursors.

Route Scoring and Ranking: The proposed routes are evaluated based on criteria such as the cost of starting materials, the number of steps, and the predicted reaction yield.

V. Biological and Pharmacological Investigations of 5,6 Dimethoxypyridin 2 Ol and Analogues

In Vitro Pharmacological Characterization

The initial assessment of a compound's therapeutic promise involves detailed in vitro characterization. This process elucidates its affinity for specific biological targets, its influence on enzymatic activity, and its impact on cellular signaling pathways.

The orexin system, comprising two G protein-coupled receptors (GPCRs), OX₁R and OX₂R, is a central regulator of wakefulness and is a key target for the treatment of insomnia. nih.govmdpi.com Orexin receptor antagonists represent a novel therapeutic approach that differs from traditional GABAergic hypnotics by inhibiting wakefulness rather than inducing sedation. nih.govnih.gov

While direct binding data for 5,6-Dimethoxypyridin-2-ol at orexin receptors is not extensively documented in current literature, the broader class of pyridone and pyridine (B92270) derivatives is of significant interest in the development of orexin antagonists. Structure-activity relationship (SAR) studies of various dual orexin receptor antagonists (DORAs) often involve the exploration of heterocyclic cores. For instance, research on novel antagonists has involved the replacement of moieties like dimethoxyphenyl groups with substituted imidazoles or pyrazoles to optimize potency and brain penetration. nih.govresearchgate.net This highlights the importance of the aromatic and heteroaromatic substitution patterns in achieving high affinity for orexin receptors. The affinity of these antagonists is typically determined through competitive radioligand binding assays using membranes from cells expressing human OX₁ or OX₂ receptors, with results expressed as IC₅₀ values. nih.govfrontiersin.org The kinetic properties, including the association and dissociation rates of ligands, are also critical, as they can differentiate the functional antagonism and duration of action at the receptor. frontiersin.orgnih.gov

Mitochondrial complex II (CII), or succinate dehydrogenase, is a crucial enzyme in both the tricarboxylic acid (TCA) cycle and the electron transport chain. nih.govnih.gov Its inhibition is an emerging therapeutic strategy for various diseases, including cancer. nih.gov Analogues of the natural product atpenin A5, which feature a substituted pyridine ring, have been synthesized and evaluated as potent and selective CII inhibitors.

One such investigation prepared sixteen analogues to probe the structure-activity relationship of the C-5 pyridine side chain. nih.gov These studies revealed that specific modifications to the pyridin-2-ol core significantly impact inhibitory potency. For example, analogue 16c from this series demonstrated a half-maximal inhibitory concentration (IC₅₀) of 64 nM against CII, while maintaining over 156-fold selectivity against mitochondrial complex I. nih.gov The mechanism of CII inhibition can involve blocking the electron transfer from succinate to ubiquinone. nih.gov Kinetic studies help to elucidate whether the inhibition is competitive, non-competitive, or uncompetitive, providing insight into the inhibitor's binding site on the enzyme complex. It has been shown that ROS production from complex II originates from the flavin site (site II(F)). researchgate.net

| Compound | Description | CII IC₅₀ (nM) | Selectivity over Complex I |

|---|---|---|---|

| 16c | Atpenin A5 analogue with optimized pyridine side chain | 64 | >156-fold |

| Thenoyltrifluoroacetone (TFFA) | Control CII inhibitor | 30,000 | N/A |

| Diazoxide | Clinical vasodilator and CII inhibitor | 32,000 | N/A |

The inhibition of key enzymes like mitochondrial complex II has profound effects on cellular pathways. Inhibition of CII disrupts the electron transport chain, which can lead to a decrease in ATP production and an increase in the generation of reactive oxygen species (ROS). researchgate.netresearchgate.net A significant rise in ROS can induce oxidative stress, leading to mitochondrial fragmentation and triggering downstream signaling cascades that result in programmed cell death (apoptosis). nih.govresearchgate.net

For instance, the CII inhibitor 3-nitropropionic acid (3-NP) is known to cause an immediate drop in ATP, followed by a dramatic rise in ROS several hours later. This secondary phase is associated with profound mitochondrial fission and neuronal cell death. researchgate.net The evaluation of compounds like the atpenin A5 analogues involves assessing their ability to induce apoptosis in cancer cells versus non-malignant cells. One such analogue, MitoVES, which targets the mitochondria, showed an IC₅₀ for apoptosis induction of 0.5-3 µM in cancer cells, compared to 20-60 µM in non-malignant cells, demonstrating a degree of cancer cell selectivity. nih.gov

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a molecule relates to its biological activity. Through systematic chemical modifications, SAR studies guide the optimization of lead compounds to enhance potency, selectivity, and pharmacokinetic properties.

The pyridin-2-ol core is a versatile scaffold that allows for systematic modifications. In the context of CII inhibitors derived from atpenin A5, research has focused on the C-5 pyridine side chain. nih.gov The arrangement and nature of substituents on the pyridine ring are critical for potent enzyme inhibition. For example, the synthesis of 5,6-dimethoxy-4-(methoxymethoxy)pyridin-2-ol served as a key step in creating a crucial intermediate for further derivatization. nih.gov

In the development of orexin antagonists, modifications to the core heterocyclic structure are a common strategy. The replacement of a dimethoxyphenyl moiety with other substituted heterocycles like imidazoles has been shown to yield potent dual orexin receptor antagonists. nih.govresearchgate.net These studies underscore the principle that altering the electronic and steric properties of the core ring system and its substituents can fine-tune the compound's affinity and selectivity for its biological target.

The side chains appended to the core pyridin-2-ol ring play a pharmacophoric role, meaning they are essential for biological activity. In the investigation of atpenin A5 analogues as CII inhibitors, the ketone moiety within the side chain was identified as being crucial for engendering the bioactive conformation of the molecule. nih.gov The systematic evaluation of sixteen different analogues, each with a unique side chain at the C-5 position of the pyridine ring, allowed researchers to map the structural requirements for optimal CII inhibition. nih.gov Analogue 16c , which displayed the most potent activity (IC₅₀ = 64 nM), emerged from this systematic exploration, possessing a desirable ligand-lipophilicity efficiency of 5.62, marking it as a promising lead compound. nih.gov This demonstrates that even subtle changes to the side chain's length, rigidity, and functional groups can have a dramatic impact on the compound's interaction with the target enzyme's binding pocket.

| Analogue | Key Structural Modification | Biological Activity (CII IC₅₀) | Key Finding |

|---|---|---|---|

| General Structure | Pyridin-2-ol core with C-5 side chain | Variable | The pyridine side chain is a key area for modification. |

| Analogue 16c | Optimized C-5 pyridine side chain | 64 nM | Demonstrates high potency and good ligand-lipophilicity efficiency. |

| Various Analogues | Modification of the side chain ketone | Reduced Activity | The side chain ketone moiety was determined to be pharmacophoric. nih.gov |

Conformational Restriction and Bioisosteric Replacements

In the optimization of a lead compound such as this compound, medicinal chemists often employ strategies like conformational restriction and bioisosteric replacement to enhance potency, selectivity, and pharmacokinetic properties. Conformational restriction involves modifying the molecule to limit its flexibility, thereby locking it into a shape that is optimal for binding to its biological target. This can reduce the entropic penalty of binding and potentially increase affinity and selectivity.

For this compound, these strategies could be applied to probe the structure-activity relationship (SAR). The methoxy (B1213986) groups, for example, are key features that could be targeted for bioisosteric replacement to modulate the compound's properties.

Table 1: Illustrative Bioisosteric Replacements for the Methoxy Groups of this compound

| Original Group | Potential Bioisostere | Rationale for Replacement | Predicted Outcome |

| Methoxy (-OCH₃) | Hydroxyl (-OH) | Increase hydrogen bonding potential, alter solubility. | Enhanced target interaction, improved aqueous solubility. |

| Methoxy (-OCH₃) | Ethyl (-CH₂CH₃) | Increase lipophilicity, remove hydrogen bond acceptor. | Improved membrane permeability, altered metabolic stability. |

| Methoxy (-OCH₃) | Difluoromethyl (-CF₂H) | Mimic hydroxyl group sterically and electronically. | Enhanced metabolic stability, improved binding affinity. |

| Methoxy (-OCH₃) | Cyclopropyl | Introduce conformational rigidity, explore steric tolerance. | Increased potency, improved selectivity. |

Mechanistic Biology and Target Validation

Once promising analogues are developed, the focus shifts to understanding their precise mechanism of action. This involves identifying the specific molecular targets the compounds interact with and validating that these interactions are responsible for the observed biological effects.

Identifying the direct molecular targets of a novel compound is a crucial step in drug discovery. Pyridine and pyridone scaffolds are present in many approved drugs and are known to interact with a wide range of biological targets, including kinases, G-protein coupled receptors, and various enzymes. researchgate.netresearchgate.netekb.eg For instance, specific imidazo[4,5-c]pyridin-2-one derivatives have been identified as potent inhibitors of DNA-dependent protein kinase (DNA-PK) and Src family kinases (SFKs). acs.orgnih.gov

The process of target identification for a compound like this compound often begins with computational and network pharmacology approaches. These methods can predict potential targets based on the compound's structure and its similarity to known ligands. mdpi.com Experimental validation then follows, using techniques such as affinity chromatography-mass spectrometry, where the compound is used as "bait" to pull its binding partners out of cell lysates for identification.

Table 2: Hypothetical Molecular Targets for this compound Identified via a Network Pharmacology Approach

| Predicted Target | Target Class | Associated Pathway | Validation Approach |

| Mitogen-activated protein kinase 1 (MAPK1) | Kinase | MAPK Signaling | In vitro kinase assay, Western blot for downstream signaling. |

| Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) | Receptor Tyrosine Kinase | Angiogenesis | Cell-based phosphorylation assay, molecular docking. nih.gov |

| Cyclooxygenase-2 (COX-2) | Enzyme | Inflammation | Enzyme inhibition assay, measurement of prostaglandin levels. |

| DNA-dependent protein kinase (DNA-PK) | Kinase | DNA Damage Repair | Cellular thermal shift assay (CETSA), radiosensitization assay. acs.org |

Gene Expression and Proteomic Analysis in Response to Compound Treatment

To understand the broader cellular response to a compound, researchers analyze changes in global gene expression and protein levels. nih.gov After treating cells with this compound, RNA sequencing (RNA-seq) or microarray analysis can reveal which genes are turned on or off. nih.gov This provides clues about the cellular pathways being perturbed by the compound.

Similarly, mass spectrometry-based proteomics can quantify changes in the levels of thousands of proteins, offering a direct view of the cellular machinery's response. nih.govsemanticscholar.org This can reveal not only changes in the abundance of the direct target but also alterations in downstream signaling proteins and compensatory pathways. nih.govacs.org For example, treatment with a kinase inhibitor is expected to alter the phosphorylation status of its substrate proteins, a change that can be detected through phosphoproteomic analysis. nih.gov

Table 3: Representative Data from a Hypothetical Gene Expression Analysis in Cancer Cells Treated with an Analogue of this compound

| Gene Symbol | Gene Name | Fold Change (Log2) | p-value | Implicated Pathway |

| CDKN1A | Cyclin Dependent Kinase Inhibitor 1A | 2.5 | <0.01 | Cell Cycle Arrest |

| BCL2L11 | BCL2 Like 11 (apoptosis facilitator) | 3.1 | <0.01 | Apoptosis |

| VEGFA | Vascular Endothelial Growth Factor A | -2.8 | <0.01 | Angiogenesis |

| CCND1 | Cyclin D1 | -2.2 | <0.01 | Cell Cycle Progression |

| MYC | MYC Proto-Oncogene | -3.5 | <0.001 | Cell Proliferation |

CRISPR/Cas9 and RNAi Approaches for Target Validation

Table 4: Illustrative CRISPR/Cas9 Screen Results for Validating a Target of this compound

| Gene Target | Screen Type | Phenotype Observed upon Gene Knockout | Comparison with Compound Effect | Conclusion |

| Kinase X | Loss-of-function | Reduced cell proliferation, G1 cell cycle arrest. | Identical to treatment with this compound. | Kinase X is a validated target. |

| Kinase Y | Loss-of-function | No effect on cell proliferation. | Different from treatment with this compound. | Kinase Y is not the primary target. |

| Efflux Pump Z | Loss-of-function | Increased sensitivity to this compound. | N/A | Efflux Pump Z is a resistance factor. |

Advanced Biological Screening Assays

Beyond hypothesis-driven investigation of specific targets, advanced screening assays are used to uncover new and unexpected biological activities of a compound and its analogues.

Phenotypic screening involves testing compounds directly in cell-based or whole-organism models to see what effect, or phenotype, they produce, without a preconceived bias about the molecular target. nih.govlifechemicals.com This approach has seen a resurgence as it can uncover compounds with novel mechanisms of action that might be missed by target-based screens. nih.gov

A library of analogues derived from this compound could be tested in a variety of high-content imaging screens. harvard.edu These screens use automated microscopy and image analysis to measure dozens or even hundreds of cellular features—such as cell shape, size, and the localization of specific proteins—in response to compound treatment. nih.govharvard.edu By comparing the phenotypic "fingerprint" of a novel compound to those of known drugs, it is possible to generate hypotheses about its mechanism of action and discover entirely new therapeutic applications. broadinstitute.org

Table 5: Example of a High-Content Phenotypic Screen with a this compound Analogue

| Assay Name | Cell Line | Phenotypic Readout | Observed Effect of Analogue | Potential Bioactivity |

| Mitotic Arrest Screen | HeLa | Increased number of rounded, condensed-chromosome cells. | High percentage of cells arrested in mitosis. | Anticancer (antimitotic) |

| Cell Migration Assay | Fibroblast | Inhibition of wound closure in a scratch assay. | Dose-dependent inhibition of cell migration. | Anti-metastatic, Anti-inflammatory |

| Neurite Outgrowth Assay | PC-12 | Increased length and branching of neurites. | Promotes neurite formation. | Neuroregenerative |

| Angiogenesis Assay | HUVEC | Inhibition of endothelial tube formation. | Blocks vessel-like network formation. | Anti-angiogenic |

High-Content Imaging for Cellular Responses

No publicly available research data was found that specifically details the use of high-content imaging to analyze cellular responses to this compound or its analogues.

Omics-Based Approaches (e.g., Metabolomics, Lipidomics)

There is no available research in the public domain that has applied metabolomics or lipidomics to profile the cellular effects of this compound or its related analogues.

Vi. Applications and Future Directions in Chemical and Biomedical Sciences

Role in Medicinal Chemistry and Drug Discovery

The pyridin-2-one scaffold is a well-established "privileged" structure in medicinal chemistry, meaning it is capable of binding to multiple, diverse biological targets. This versatility makes derivatives of pyridin-2-one, including 5,6-Dimethoxypyridin-2-ol, attractive candidates for drug discovery and development.

Development as a Lead Compound or Scaffold for Therapeutic Agents

A lead compound in drug discovery is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit the target better. The process of identifying and optimizing lead compounds is a critical step in the development of new medicines. A scaffold is the core structure of a molecule to which various functional groups can be attached to create a library of related compounds.

The this compound structure possesses several features that make it a promising scaffold or lead compound. The pyridin-2-one core is known to be a bioisostere for various functional groups, allowing it to mimic the interactions of other molecules with biological targets. The presence of two methoxy (B1213986) groups and a hydroxyl group provides opportunities for further chemical modification to enhance potency, selectivity, and pharmacokinetic properties. For instance, these groups can be modified to improve solubility, metabolic stability, and target binding affinity. While specific therapeutic agents based on this compound have not yet been reported, its structural similarity to other biologically active pyridin-2-ones suggests potential for development in areas such as oncology, infectious diseases, and neurodegenerative disorders.

Table 1: Potential Therapeutic Targets for Pyridin-2-one Scaffolds

| Therapeutic Area | Potential Targets | Rationale for Pyridin-2-one Scaffold |

| Oncology | Kinases, DNA repair enzymes | The pyridin-2-one core can act as a hinge-binding motif for many kinases. |

| Infectious Diseases | Viral polymerases, bacterial enzymes | The scaffold can mimic natural nucleosides or other endogenous ligands. |

| Neurodegenerative Diseases | G-protein coupled receptors (GPCRs), ion channels | The ability to introduce diverse substituents allows for fine-tuning of receptor interactions. |

Design of Prodrugs and Targeted Delivery Systems

A prodrug is an inactive or less active medication that is metabolized into an active form within the body. This approach is often used to improve the absorption, distribution, metabolism, and excretion (ADME) properties of a drug. Targeted delivery systems are designed to increase the concentration of a medication at a specific site in the body, thereby enhancing efficacy and reducing side effects.

The hydroxyl group of this compound is a key handle for the design of prodrugs. This group can be esterified or otherwise modified to create a promoiety that can be cleaved by enzymes in the body to release the active drug. For example, attaching a lipophilic group could enhance the compound's ability to cross the blood-brain barrier for potential neurological applications. Conversely, attaching a hydrophilic group could improve its solubility for oral administration.

In targeted delivery, this compound could be conjugated to a targeting moiety, such as an antibody or a peptide, that recognizes a specific receptor on diseased cells. This strategy could be particularly valuable in cancer therapy, where it is crucial to deliver cytotoxic agents directly to tumor cells while sparing healthy tissues.

Contributions to Orphan Drug Development

Orphan drugs are pharmaceutical agents developed specifically to treat a rare medical condition, the condition itself being referred to as an orphan disease. The development of orphan drugs is often incentivized by governments through grants, tax credits, and extended market exclusivity to encourage pharmaceutical companies to invest in treatments for smaller patient populations.

While there is currently no orphan drug designation for this compound, the principles of medicinal chemistry that apply to more common diseases are equally relevant to rare diseases. If a biological target associated with a rare disease is identified for which a pyridin-2-one scaffold is suitable, this compound could serve as a starting point for the development of a novel orphan drug. The ability to rapidly synthesize and screen libraries of derivatives from a common scaffold is a significant advantage in the often resource-limited field of orphan drug research.

Materials Science and Supramolecular Chemistry Applications

The field of materials science is increasingly looking to organic molecules to create novel materials with tailored properties. Supramolecular chemistry, the study of systems involving a discrete number of molecules, is central to this endeavor, focusing on the non-covalent bonds that hold molecules together.

Incorporation into Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) are a class of porous materials consisting of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures. Coordination polymers are similar, but the term is often used more broadly to include non-porous structures. These materials have a wide range of potential applications, including gas storage, catalysis, and drug delivery.

The this compound molecule has several features that make it a candidate for use as a ligand in the synthesis of MOFs and coordination polymers. The nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the hydroxyl group can both act as coordination sites for metal ions. The methoxy groups can influence the electronic properties and steric hindrance of the ligand, which in turn can affect the resulting structure and properties of the MOF or coordination polymer. The potential for this compound to form stable complexes with a variety of metal ions opens up the possibility of creating new materials with tailored pore sizes, surface areas, and chemical functionalities.

Table 2: Potential Metal Ions for Coordination with this compound

| Metal Ion | Potential Coordination Geometry | Potential Application of Resulting MOF/Coordination Polymer |

| Zinc(II) | Tetrahedral, Octahedral | Gas storage, Luminescent sensors |

| Copper(II) | Square planar, Octahedral | Catalysis, Antimicrobial materials |

| Lanthanide(III) series | Various high coordination numbers | Luminescent materials, Magnetic resonance imaging (MRI) contrast agents |

Design of Sensors and Molecular Recognition Elements

A chemical sensor is a device that transforms chemical information into an analytically useful signal. Molecular recognition is the specific interaction between two or more molecules through non-covalent interactions. The design of synthetic receptors that can selectively bind to specific molecules is a major goal of supramolecular chemistry.

The structure of this compound offers potential for its use in the design of sensors and molecular recognition elements. The hydroxyl group and the pyridine nitrogen can participate in hydrogen bonding, a key interaction in molecular recognition. The aromatic ring can engage in π-π stacking interactions. By incorporating this molecule into a larger supramolecular assembly, it may be possible to create a binding pocket that is selective for a particular analyte. For example, a sensor for a specific environmental pollutant could be developed where the binding of the pollutant to a receptor containing this compound results in a change in fluorescence or color.

Self-Assembly and Supramolecular Architectures

The pyridin-2-one core of this compound is well-suited for directing the formation of ordered supramolecular structures through non-covalent interactions. The amide-like functionality within the pyridin-2-one tautomer can act as both a hydrogen bond donor and acceptor, facilitating the assembly of complex architectures. Research on other pyridine-containing molecules has demonstrated their capacity to form intricate networks. For instance, pyridinium-derived zwitterions have been shown to create robust hydrogen-bonded chains in the solid state nih.gov. Similarly, pyridine-modified lipoic acid derivatives can self-assemble on gold surfaces, and these assemblies can be modulated by introducing other pyridine derivatives nih.govresearchgate.netunf.edu.

These examples suggest that this compound could be a valuable building block in supramolecular chemistry. The methoxy groups can influence the electronic properties and solubility of the molecule, and potentially participate in weaker intermolecular interactions, further guiding the self-assembly process. The ability to form predictable, ordered structures is crucial for the development of new materials with applications in areas such as catalysis, separations, and molecular recognition.

Table 1: Examples of Self-Assembling Pyridine Derivatives and Their Supramolecular Structures

| Pyridine Derivative Class | Key Intermolecular Forces | Resulting Supramolecular Architecture | Potential Application |

|---|---|---|---|

| Pyridinium-derived zwitterions | Hydrogen bonding, electrostatic interactions | One-dimensional chains, layered structures | Crystal engineering, functional materials |

| Pyridine-modified lipoic acids | van der Waals interactions, potential halogen bonding | Self-assembled monolayers on metal surfaces | Biosensors, molecular imprinting |

| Terpyridine-metal complexes | Metal coordination, π-π stacking | Metallosupramolecular polymers, grids, and cages | Molecular electronics, catalysis |

Chemical Biology Probes and Tools

The development of chemical probes to study biological systems is a cornerstone of chemical biology. The this compound scaffold holds promise for the design of such tools.

Fluorescent probes are indispensable for visualizing and quantifying biological molecules and processes. The pyridin-2-one core has been successfully incorporated into fluorescent probes. For example, a ratiometric fluorescent probe based on a 2-pyridone recognition unit has been developed for the specific detection of singlet oxygen in living cells nih.gov. This probe utilizes the [4+2] cycloaddition reaction of the pyridone moiety with singlet oxygen, leading to a significant blue shift in its fluorescence emission. This principle could be adapted to derivatives of this compound for the detection of other reactive oxygen species or specific analytes. The methoxy groups on the pyridin-2-ol ring can be used to tune the photophysical properties of the resulting probe.

Photoaffinity labeling is a powerful technique to identify the protein targets of bioactive molecules nih.gov. A photoaffinity probe typically contains a photoreactive group that, upon irradiation with UV light, forms a covalent bond with nearby molecules, including interacting proteins nih.gov. While there are no specific reports on this compound-based photoaffinity probes, the pyridine nucleus has been utilized in this context. For instance, photoaffinity labeling has been used to identify a pyridine nucleotide-dependent tri-iodothyronine-binding protein mdpi.com. It is conceivable that a photoreactive moiety, such as a diazirine or benzophenone, could be incorporated into the this compound scaffold to create probes for identifying its binding partners in a cellular context.

Table 2: Components of Chemical Probes and Potential Role of the this compound Scaffold

| Probe Component | Function | Potential Incorporation of this compound |

|---|---|---|

| Fluorophore | Emits light upon excitation for detection and imaging. | The pyridin-2-ol core could serve as a fluorophore or be derivatized to enhance its fluorescent properties. |

| Recognition Element | Binds specifically to the target of interest. | The this compound scaffold could be the recognition element itself or a platform for attaching other targeting moieties. |

| Photoreactive Group | Forms a covalent bond with the target upon UV irradiation. | A diazirine, benzophenone, or aryl azide (B81097) could be appended to the this compound structure. |

| Linker | Connects the different components of the probe. | A flexible or rigid linker could be attached to various positions on the pyridin-2-ol ring. |

Activity-based protein profiling (ABPP) is a chemical proteomics strategy that uses reactive chemical probes to assess the functional state of enzymes in complex biological systems nih.gov. These probes typically consist of a reactive group (warhead) that covalently modifies the active site of an enzyme, a linker, and a reporter tag for detection and enrichment nih.gov.

The pyridin-2-one scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets rsc.org. This makes it an attractive starting point for the design of ABPP probes. While direct examples of this compound-based ABPP probes are not yet reported, the development of covalent inhibitors containing a pyridone moiety suggests its potential. For instance, certain pyridone derivatives have been explored as covalent inhibitors of enzymes by targeting active site residues researchgate.netrsc.orgnih.gov.

To develop an ABPP probe from this compound, a latent electrophilic "warhead" could be incorporated into its structure. This warhead would be designed to react with a nucleophilic residue (e.g., cysteine, serine, or lysine) in the active site of a target enzyme or class of enzymes. The methoxy groups could be modified to fine-tune the reactivity and selectivity of the probe.

Positron Emission Tomography (PET) is a non-invasive imaging technique that utilizes radiolabeled molecules (radioligands) to visualize and quantify biochemical processes in vivo rsc.org. The development of novel PET radioligands is crucial for diagnosing diseases and monitoring therapeutic responses.